Product packaging for Phenoxypropazine(Cat. No.:CAS No. 3818-37-9)

Phenoxypropazine

Cat. No.: B154385
CAS No.: 3818-37-9
M. Wt: 166.22 g/mol
InChI Key: QNEXFJFTGQBXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenoxypropazine is an aromatic ether.
Phenoxypropazine is a non-selective and irreversible monoamine oxidase enzyme inhibitor (MAOI), belonging to the hydrazine chemical class. It was marketed as an antidepressant in 1961 but was later withdrawn in 1966 because of its hepatotoxic potential.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B154385 Phenoxypropazine CAS No. 3818-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxypropan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEXFJFTGQBXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048837
Record name Phenoxypropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3818-37-9
Record name Phenoxypropazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3818-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxypropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxypropazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenoxypropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOXYPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E92V52324
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenoxypropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, formerly marketed under the trade name Drazine, is classified as a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1] It was introduced as an antidepressant in 1961 but was subsequently withdrawn from the market in 1966 due to concerns regarding hepatotoxicity.[1] This guide provides a comprehensive overview of the known mechanism of action of this compound, including its effects on monoamine oxidase enzymes and the subsequent impact on neurotransmitter levels. Due to the withdrawal of this drug several decades ago, publicly available quantitative data on its specific binding affinities and potency are scarce. This guide, therefore, also outlines the standard experimental protocols that would be employed to determine such quantitative metrics.

Core Mechanism of Action: Irreversible and Non-Selective MAO Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B.[2] MAO enzymes are crucial for the degradation of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft.[2]

  • MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, and to a lesser extent, dopamine.[2]

  • MAO-B is more specific for the metabolism of dopamine and phenylethylamine.[3]

By irreversibly inhibiting both MAO-A and MAO-B, this compound prevents the breakdown of these key neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration of these neurotransmitters in the synaptic cleft when the neuron fires.[2] The enhanced availability of these monoamines to bind to their respective postsynaptic receptors is believed to be the basis for the antidepressant effects of MAOIs.

The irreversible nature of this inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks. This has significant implications for drug-drug and drug-food interactions, particularly the risk of hypertensive crisis when consuming tyramine-rich foods.[2]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by this compound.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation Pathway Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Release Neurotransmitter Release Vesicles->Release Exocytosis Released_Monoamines Increased Monoamines Release->Released_Monoamines Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal This compound This compound This compound->MAO Irreversible Inhibition

Caption: General signaling pathway of this compound's MAO inhibition.

Quantitative Data on MAO Inhibition

For comparison, modern selective MAO-B inhibitors like rasagiline have reported IC50 values in the nanomolar range (e.g., 4.43 nM for MAO-B).[4] Without specific data for this compound, a direct comparison of its potency is not possible.

Table 1: Quantitative MAO Inhibition Data for this compound

ParameterMAO-AMAO-BReference
IC50 Data not availableData not availableN/A
Ki Data not availableData not availableN/A
Binding Affinity (Kd) Data not availableData not availableN/A

Experimental Protocols for Determining MAO Inhibition

To determine the IC50 and Ki values for an MAO inhibitor like this compound, standardized in vitro enzyme inhibition assays would be employed. The following outlines a general methodology.

In Vitro MAO Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B (IC50) and to determine the inhibition constant (Ki).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine), or a non-selective substrate like kynuramine.

  • This compound hydrochloride

  • Appropriate buffer solutions (e.g., potassium phosphate buffer)

  • Detection reagents (e.g., Amplex Red, horseradish peroxidase for a fluorometric assay)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in the assay buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • A fixed amount of MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes).

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method. For example, the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a fluorometric assay.

  • Data Analysis:

    • The rate of reaction at each inhibitor concentration is calculated.

    • The percentage of inhibition is determined relative to a control reaction without the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.

MAO_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare MAO-A and MAO-B Solutions Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Preincubation Pre-incubate MAO Enzyme with this compound Prepare_Enzyme->Preincubation Prepare_Inhibitor->Preincubation Add_Substrate Initiate Reaction with Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Detection Measure Product Formation (e.g., Fluorometry) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50/Ki Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro MAO inhibition assay.

Effects on Neurotransmitter Levels

The inhibition of MAO by this compound is expected to lead to an increase in the brain levels of serotonin, norepinephrine, and dopamine. However, specific quantitative data from preclinical or clinical studies detailing the magnitude and time course of these changes after this compound administration are not well-documented in the available literature. Studies on other non-selective MAOIs have demonstrated significant increases in these monoamines in various brain regions.[5]

Experimental Protocol for Measuring Brain Monoamine Levels

Objective: To quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites in brain tissue of laboratory animals following the administration of this compound.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • This compound

  • Vehicle control (e.g., saline)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS)

  • Homogenization buffer

  • Brain tissue dissection tools

  • Centrifuge

Methodology:

  • Animal Dosing: Animals are administered either this compound at various doses or a vehicle control.

  • Tissue Collection: At specific time points after dosing, animals are euthanized, and brains are rapidly dissected and specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus) are collected and frozen.

  • Sample Preparation:

    • Brain tissue is weighed and homogenized in a chilled buffer containing an internal standard.

    • The homogenate is centrifuged to pellet proteins and cellular debris.

    • The supernatant, containing the neurotransmitters, is collected.

  • HPLC Analysis:

    • An aliquot of the supernatant is injected into the HPLC system.

    • The monoamines and their metabolites are separated on a reverse-phase column.

    • Detection and quantification are achieved using an electrochemical detector or a mass spectrometer, which provide high sensitivity and selectivity.

  • Data Analysis:

    • The concentrations of serotonin, norepinephrine, dopamine, and their major metabolites (e.g., 5-HIAA, MHPG, DOPAC, HVA) are calculated based on the peak areas relative to the internal standard and a standard curve.

    • Statistical analysis is performed to compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups.

Neurotransmitter_Analysis_Workflow Start Start: Animal Dosing Dosing Administer this compound or Vehicle Start->Dosing Tissue_Collection Euthanize and Dissect Brain Regions Dosing->Tissue_Collection Homogenization Homogenize Tissue in Buffer Tissue_Collection->Homogenization Centrifugation Centrifuge to Remove Debris Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject Supernatant into HPLC System Supernatant_Collection->HPLC_Injection Separation_Detection Separation and Detection (ECD or MS) HPLC_Injection->Separation_Detection Quantification Quantify Neurotransmitter Levels Separation_Detection->Quantification End End Quantification->End

Caption: A typical workflow for analyzing brain monoamine levels after drug administration.

Conclusion

This compound is a non-selective, irreversible monoamine oxidase inhibitor that exerts its antidepressant effects by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. Due to its withdrawal from the market in 1966, there is a notable absence of specific quantitative data on its potency and its precise effects on neurotransmitter levels in the published scientific literature. The experimental protocols outlined in this guide represent the standard methodologies that would be necessary to fully characterize the pharmacological profile of this compound and similar MAOIs. Further research, should it be undertaken, would be required to generate the specific data needed for a complete quantitative understanding of this compound's mechanism of action.

References

Phenoxypropazine: A Technical Overview of a Pioneering Antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Phenoxypropazine, marketed under the trade name Drazine, was a pioneering antidepressant agent developed in the early era of psychopharmacology. As a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, it represented a significant advancement in the treatment of depressive disorders. Introduced in 1961, its clinical use was short-lived, with its withdrawal from the market in 1966 due to concerns over hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and eventual discontinuation of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was developed by the British pharmaceutical company Smith & Nephew and introduced to the market in 1961.[1] Its development occurred during a period of burgeoning discovery in the field of psychopharmacology, following the serendipitous finding of the antidepressant effects of the first MAOI, iproniazid, which was initially investigated as a treatment for tuberculosis. The emergence of hydrazine-based compounds as effective antidepressants spurred the synthesis and investigation of numerous analogues, including this compound.

Early clinical studies in the early 1960s explored its efficacy in treating depression.[2][3] These preliminary investigations, while lacking the rigorous design of modern clinical trials, suggested a therapeutic benefit in patients with depressive disorders. However, the initial optimism surrounding this compound and other hydrazine MAOIs was tempered by growing reports of adverse effects, most notably liver damage.[4] This concern ultimately led to the withdrawal of this compound from clinical use in 1966, a fate shared by several other early hydrazine-based antidepressants.[1]

Chemical Synthesis and Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name(1-methyl-2-phenoxy-ethyl)hydrazine
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
CAS Number3941-93-9
Chemical ClassHydrazine

Source: PubChem CID 71467[5]

A logical synthetic approach would likely involve the reaction of a phenoxy-substituted precursor with a hydrazine-containing reagent. One possible pathway is outlined below:

G cluster_0 Plausible Synthetic Pathway for this compound Phenoxyacetone Phenoxyacetone Phenoxypropazine_Hydrazone This compound Hydrazone Phenoxyacetone->Phenoxypropazine_Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Phenoxypropazine_Hydrazone Reduction Reduction (e.g., NaBH4 or H2/Pd-C) Phenoxypropazine_Hydrazone->Reduction This compound This compound Reduction->this compound

Caption: Plausible synthetic route for this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its therapeutic effect through the irreversible inhibition of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.

  • MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.

  • MAO-B is more selective for dopamine and phenethylamine.

By inhibiting both isoforms non-selectively, this compound increases the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks.

G cluster_pathway MAO Inhibition Signaling Pathway cluster_effect Outcome This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Increased_Neurotransmitters Increased Synaptic Neurotransmitters Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Serotonin Serotonin Serotonin->MAO_A Metabolized by Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolized by Dopamine Dopamine Dopamine->MAO_A Metabolized by Dopamine->MAO_B Metabolized by Phenethylamine Phenethylamine Phenethylamine->MAO_B Metabolized by Antidepressant_Effect Antidepressant Effect Increased_Neurotransmitters->Antidepressant_Effect

Caption: Mechanism of action of this compound.

While specific quantitative data on the inhibitory potency of this compound against MAO-A and MAO-B (i.e., IC₅₀ or Kᵢ values) are not well-documented in publicly available literature, its classification as a non-selective inhibitor indicates comparable activity against both isoforms.

Clinical Efficacy and Adverse Effects

Early clinical trials of this compound provided qualitative evidence of its antidepressant effects. For instance, a preliminary study by Leahy, Rose, and Plowman in 1963 reported on its use in the treatment of depression, though detailed quantitative efficacy data from controlled trials are scarce in the historical literature.[3]

The primary reason for the withdrawal of this compound was its association with hepatotoxicity.[1] This adverse effect is a known risk for many hydrazine-derived drugs. The proposed mechanism for hydrazine-induced liver injury involves the metabolic activation of the hydrazine moiety to reactive intermediates that can cause cellular damage.[6] This can lead to a spectrum of liver injury, from transient elevations in liver enzymes to more severe, and in some cases, fatal, hepatitis.[7]

Table 2: Summary of this compound's Clinical Profile

AspectDescription
Indications Major Depressive Disorder
Therapeutic Effect Alleviation of depressive symptoms
Common Side Effects Drowsiness, dizziness, headache, dry mouth, weight gain (typical of early MAOIs)
Serious Adverse Effects Hepatotoxicity (liver damage) , hypertensive crisis (with tyramine-containing foods)

Experimental Protocols

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (at various concentrations), and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.

  • Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Experimental Workflow: MAO Inhibition Assay Start Prepare Reagents Assay_Setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) Start->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Add_Substrate Add Substrate (Kynuramine or Benzylamine) Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Value Measure_Fluorescence->Data_Analysis

Caption: General workflow for an in vitro MAO inhibition assay.

Conclusion and Legacy

This compound holds a significant, albeit brief, place in the history of psychopharmacology. As one of the early hydrazine MAOIs, it contributed to the understanding of the neurochemical basis of depression and the therapeutic potential of monoamine oxidase inhibition. Its withdrawal due to hepatotoxicity underscored the critical importance of drug safety and metabolism in the development of new therapeutic agents. The experience with this compound and other early MAOIs paved the way for the development of safer, reversible, and more selective inhibitors, which continue to have a role in the treatment of depression and other neurological disorders. The story of this compound serves as a valuable case study for drug development professionals on the balance between efficacy and safety and the evolution of pharmacological research.

References

An In-depth Technical Guide to the Synthesis of Phenoxypropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for phenoxypropazine, chemically known as (1-methyl-2-phenoxyethyl)hydrazine. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class that was previously used as an antidepressant. This document details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-phenoxy-2-propanone, via a Williamson ether synthesis. The subsequent step is a reductive amination of the ketone with hydrazine to yield the final product, this compound.

Phenoxypropazine_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide NaOH Chloroacetone Chloroacetone Hydrazine Hydrazine Hydrate Propanone 1-Phenoxy-2-propanone Phenoxide->Propanone + Chloroacetone (SN2) Hydrazone 1-Phenoxy-2-propanone Hydrazone Propanone->Hydrazone + Hydrazine Hydrate This compound This compound Hydrazone->this compound Reduction (e.g., H2/Catalyst) Synthesis_Pathway Start Starting Materials (Phenol, Chloroacetone, Hydrazine) Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate Intermediate (1-Phenoxy-2-propanone) Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification Product->Purification Experimental_Workflow step1 Step 1: Williamson Ether Synthesis Mix Phenol, K₂CO₃, KI in Acetone Heat to 60°C Add Chloroacetone dropwise Stir for 3h filtration1 Filtration Remove inorganic salts step1->filtration1 evaporation1 Solvent Removal Remove Acetone under reduced pressure filtration1->evaporation1 purification1 Purification Column Chromatography evaporation1->purification1 intermediate 1-Phenoxy-2-propanone purification1->intermediate step2 Step 2: Reductive Amination Dissolve Ketone in Ethanol Add Hydrazine Hydrate Stir for 2-3h to form Hydrazone intermediate->step2 hydrogenation Catalytic Hydrogenation Add Raney Nickel Hydrogen atmosphere Stir at 25-50°C step2->hydrogenation filtration2 Filtration Remove Catalyst hydrogenation->filtration2 evaporation2 Solvent Removal Remove Ethanol filtration2->evaporation2 purification2 Final Purification Vacuum Distillation or Crystallization evaporation2->purification2 product This compound purification2->product

An In-depth Technical Guide to Phenoxypropazine: IUPAC Name, Synonyms, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, a hydrazine derivative, is recognized as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and known synonyms. It further delves into its mechanism of action and summarizes available data on its chemical and physical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and related compounds.

Chemical Identification

IUPAC Name

The systematically generated IUPAC name for this compound is (1-methyl-2-phenoxy-ethyl)hydrazine .[2] An alternative, equally valid IUPAC name is 1-phenoxypropan-2-ylhydrazine .

Synonyms

This compound is known by several other names in scientific literature and commercial contexts. These synonyms are crucial for comprehensive literature searches and historical reference.

Synonym Reference
Drazine[2]
Fenoxypropazine
Fenoxipropazinum
(1-Methyl-2-phenoxyethyl)hydrazine[2]
Chemical Structure and Properties
Property Value Reference
Molecular Formula C₉H₁₄N₂O[2]
Molecular Weight 166.224 g/mol [2]
CAS Number 3818-37-9
Appearance Data not available
Boiling Point 98-102 °C at 0.2 mmHg
Melting Point Data not available
Solubility Data not available

Mechanism of Action: Monoamine Oxidase Inhibition

This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) .[1][2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the brain, which is the basis for its antidepressant effects.

The following diagram illustrates the general mechanism of action of a non-selective MAO inhibitor like this compound.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO MAO-A & MAO-B Monoamines->MAO Degradation Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Increased Availability Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites This compound This compound This compound->MAO Irreversible Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

General Synthesis of Hydrazine Derivatives

The synthesis of hydrazine derivatives such as this compound typically involves the reaction of a suitable precursor with hydrazine or a hydrazine derivative. A plausible, though not experimentally verified, synthetic route for (1-methyl-2-phenoxy-ethyl)hydrazine could involve the following conceptual steps:

  • Preparation of a Phenoxypropanone Derivative: This could start from a commercially available phenoxy-substituted acetone or by reacting phenol with a suitable propylene oxide derivative.

  • Reductive Amination: The resulting ketone could undergo reductive amination with hydrazine hydrate. This reaction would likely require a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

It is critical to note that reactions involving hydrazine and its derivatives should be conducted with extreme caution due to their potential toxicity and explosiveness.

General Purification of Pharmaceutical Compounds

Purification of a synthesized compound like this compound would typically involve standard laboratory techniques, including:

  • Extraction: To separate the product from the reaction mixture.

  • Chromatography: Column chromatography using silica gel or alumina is a common method for purifying organic compounds. The choice of solvent system would need to be determined empirically.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

In Vitro Monoamine Oxidase Inhibition Assay

To determine the inhibitory potency of this compound against MAO-A and MAO-B, a common in vitro assay involves the use of recombinant human MAO enzymes and a substrate that produces a detectable signal upon oxidation.

Principle: The activity of MAO is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine, which is fluorescently silent until oxidized) are prepared in an appropriate buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.

  • Incubation: The MAO enzyme is pre-incubated with the various concentrations of this compound for a set period to allow for binding.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The formation of the product is measured over time using a plate reader (e.g., fluorescence or absorbance).

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Historical Context and Current Status

This compound was introduced as an antidepressant in the 1960s.[2] However, it was subsequently withdrawn from the market due to concerns about hepatotoxicity.[2] As a result, there is a limited amount of modern research available on this compound. The information presented in this guide is based on historical data and general pharmacological principles. Researchers investigating this compound or similar compounds should be aware of its historical safety concerns.

Conclusion

This technical guide provides a consolidated overview of the IUPAC name, synonyms, and fundamental chemical and mechanistic information for this compound. While specific quantitative data and detailed experimental protocols are scarce due to its historical withdrawal, the provided general methodologies can serve as a starting point for researchers. Further investigation into the specific inhibitory kinetics and pharmacokinetic profile of this compound would be necessary to fully characterize this compound. Any new research should be conducted with a thorough understanding of its previously identified toxicity.

References

Early Clinical Studies of Phenoxypropazine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the early clinical studies of this compound, focusing on quantitative data, experimental protocols, and the drug's mechanism of action.

Core Clinical Data

The initial clinical evaluation of this compound in the early 1960s consisted of several small-scale studies to assess its efficacy and safety in patients with depression. The following tables summarize the key quantitative data extracted from these pioneering trials.

Table 1: Patient Demographics and Study Design
StudyPatient PopulationNumber of PatientsStudy DurationDosage
Leahy, Rose, & Plowman (1963)Female inpatients with depression (endogenous and reactive)354 weeksNot specified
Imlah (1963)Outpatients with depression24Not specifiedStarting dose of 10 mg twice daily
Rose, Leahy, & Plowman (1963)Hospitalized patients with primary depressive disorders78 (this compound and Amitriptyline groups)Not specifiedNot specified
McWhinney & Morrell (1965)Patients with mild endogenous depression in a general practice setting27 (14 on this compound, 13 on placebo)4 weeks10 mg twice daily for the first week, then 15 mg twice daily
Table 2: Efficacy and Patient Outcomes
StudyAssessment CriteriaThis compound GroupControl Group (Placebo or Amitriptyline)Key Findings
Leahy, Rose, & Plowman (1963)Clinical improvement22 of 35 patients showed improvementNot applicableThis compound appeared to be an effective antidepressant.
Imlah (1963)Clinical improvement16 of 20 patients who completed the study showed a good responseNot applicableThe drug was effective in a significant proportion of outpatients.
Rose, Leahy, & Plowman (1963)Clinical responseMost patients responded wellNo significant difference in outcome between the two drug groupsThis compound was considered to be of equal effectiveness to amitriptyline.
McWhinney & Morrell (1965)Mean improvement in Hamilton Rating Scale for Depression11.15.8The difference in improvement between this compound and placebo was statistically significant (P < 0.05).

Experimental Protocols

The methodologies employed in these early studies were foundational to the understanding of this compound's clinical profile.

Leahy, Rose, & Plowman (1963): A Preliminary Study
  • Objective: To conduct a preliminary assessment of the antidepressant effects of this compound.

  • Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression were treated with this compound for four weeks. The primary outcome was clinical observation of improvement in depressive symptoms. The specific dosage was not detailed in the available summary.

Imlah (1963): A Preliminary Report
  • Objective: To evaluate the efficacy of this compound in an outpatient setting.

  • Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of this compound. The clinical response was monitored, with 20 patients completing the study.

Rose, Leahy, & Plowman (1963): A Comparative Study
  • Objective: To compare the antidepressant efficacy of this compound with that of amitriptyline.

  • Methodology: 78 hospitalized patients with primary depressive disorders were allocated to receive either this compound or amitriptyline. The study aimed to determine if there was a significant difference in the clinical outcomes between the two treatment groups.

McWhinney & Morrell (1965): A Controlled Trial in General Practice
  • Objective: To assess the efficacy of this compound in the treatment of mild endogenous depression in a general practice setting through a controlled trial.

  • Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly assigned to receive either this compound (n=14) or a placebo (n=13) for four weeks. The dosage for the this compound group was 10 mg twice daily for the first week, increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale for Depression was used to measure changes in depressive symptoms.

Mechanism of Action and Signaling Pathway

This compound functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Reuptake & Storage Increased_NTs Increased Neurotransmitters Vesicles->Increased_NTs Release This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal

Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.

Adverse Effects and Withdrawal

The early clinical studies reported a range of side effects associated with this compound treatment. The most commonly observed adverse effects included:

  • Ankle edema

  • Dizziness

  • Dry mouth

  • Blurred vision

  • Constipation

  • Difficulty with micturition

  • Impotence

The most significant concern that ultimately led to the withdrawal of this compound was its potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute liver failure associated with the drug. However, the precise incidence of liver damage in the broader patient population treated with this compound during its time on the market is not well-documented in the available literature.

Conclusion

The early clinical studies of this compound demonstrated its potential as an effective antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on this compound serves as a crucial reminder of the importance of thorough safety evaluations in drug development and the delicate balance between therapeutic benefit and potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective, likely contributed to its challenging side effect profile. These pioneering studies, despite their limitations by modern standards, laid the groundwork for the development of safer and more selective antidepressants.

References

Phenoxypropazine: A Technical Guide to a Hydrazine-Derived Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] As a non-selective and irreversible inhibitor of monoamine oxidase (MAO), it effectively increases the synaptic availability of key neurotransmitters.[2][3] Despite its initial therapeutic use, this compound was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its core pharmacology, mechanism of action, and relevant chemical data, intended for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the IUPAC name (1-methyl-2-phenoxy-ethyl)hydrazine, is characterized by the molecular formula C9H14N2O and a molar mass of 166.224 g·mol−1.[1][4] Its structure features a hydrazine moiety attached to a phenoxypropane backbone.

PropertyValueSource
IUPAC Name(1-methyl-2-phenoxy-ethyl)hydrazine[1]
Molecular FormulaC9H14N2O[4]
Molar Mass166.224 g·mol−1[1]
CAS Number3818-37-9[1]
SynonymsDrazine, Fenoxypropazine[1][5]

Mechanism of Action: Irreversible MAO Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6]

The hydrazine group in this compound is key to its irreversible inhibitory action. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[3][6] This irreversible binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]

The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.[3]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO_Enzyme MAO-A & MAO-B Monoamines->MAO_Enzyme Degradation Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Increased Availability Inactive_MAO Inactive MAO Enzyme (Covalent Adduct) This compound This compound (Hydrazine Derivative) This compound->MAO_Enzyme Irreversible Inhibition MAO_Assay_Workflow A Prepare Mitochondrial Fractions (Source of MAO-A and MAO-B) B Pre-incubate with varying concentrations of this compound A->B C Initiate reaction with MAO-A or MAO-B specific substrate B->C D Incubate at 37°C C->D E Terminate reaction D->E F Quantify product formation E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

References

An In-depth Technical Guide to the Irreversible Monoamine Oxidase Inhibition by Phenoxypropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine, marketed under the trade name Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal, the study of this compound and other irreversible MAOIs provides valuable insights into enzyme kinetics, drug design, and the neuropharmacology of mood disorders. This technical guide delves into the core principles of irreversible MAO inhibition by this compound, presenting available data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is the primary mechanism behind their antidepressant effects.

Mechanism of Irreversible Inhibition

This compound, as a hydrazine derivative, functions as a mechanism-based inhibitor, also known as a "suicide" inhibitor. The process of irreversible inhibition involves the following key steps:

  • Reversible Binding: Initially, the inhibitor (I) reversibly binds to the active site of the enzyme (E) to form an enzyme-inhibitor complex (E-I).

  • Enzymatic Conversion: The MAO enzyme then catalyzes the oxidation of the hydrazine moiety of this compound.

  • Formation of a Reactive Intermediate: This enzymatic conversion generates a highly reactive intermediate species.

  • Covalent Adduct Formation: The reactive intermediate then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor, an essential component of the MAO active site. This covalent adduct results in the irreversible inactivation of the enzyme.

Because the enzyme itself participates in the formation of the species that inactivates it, this is termed mechanism-based inhibition. The restoration of enzyme activity is not possible through the dissociation of the inhibitor; instead, it requires the de novo synthesis of the MAO enzyme, a process that can take several days to weeks.

Quantitative Data on MAO Inhibition

However, to provide a comparative context for the potency and selectivity of MAO inhibitors, the following tables summarize the IC50 and Ki values for other well-characterized irreversible and reversible MAO inhibitors.

Table 1: IC50 Values of Various MAO Inhibitors

InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
Clorgyline0.00121.9MAO-A selective[4]
Selegiline (L-deprenyl)>100.007MAO-B selective[5]
Rasagiline0.4120.00443MAO-B selective[6]
Phenelzine~0.9~0.9Non-selective[7]
Tranylcypromine~7~7Non-selective[6]
Moclobemide~1.0>100Reversible, MAO-A selective[3]
Safinamide>1000.098Reversible, MAO-B selective[6]

Table 2: Ki Values of Various MAO Inhibitors

InhibitorMAO-A Ki (µM)MAO-B Ki (µM)Type of InhibitionReference
Clorgyline0.05458Irreversible[4]
Pargyline130.5Irreversible[6]
Lazabemide>1000.0079Reversible[6]
TB51.450.11Reversible[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MAO inhibitors. While not specific to this compound, these protocols represent standard approaches in the field.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is adapted from standard fluorometric assays for MAO activity.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorometric plate reader

2. Experimental Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in cold phosphate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Reaction:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add the test inhibitor or reference compound at various concentrations. Include a control group with only the vehicle (e.g., DMSO).

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the kynuramine substrate to each well.

  • Detection:

    • Immediately place the plate in a fluorometric plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Reversibility (Dialysis Method)

1. Materials and Reagents:

  • MAO enzyme (A or B)

  • This compound

  • Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

  • Phosphate buffer

2. Experimental Procedure:

  • Inhibition Reaction: Incubate the MAO enzyme with a concentration of this compound that produces significant inhibition (e.g., 10x IC50) for a set period (e.g., 30 minutes) at 37°C. A control sample with the enzyme and vehicle is prepared in parallel.

  • Dialysis:

    • Place the inhibited enzyme solution and the control enzyme solution into separate dialysis tubes.

    • Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.

  • Activity Measurement:

    • After dialysis, measure the residual MAO activity of both the inhibitor-treated and control samples using the fluorometric assay described above.

  • Data Analysis:

    • If the inhibition is reversible, the enzyme activity in the inhibitor-treated sample will be restored to a level similar to the control sample after dialysis.

    • If the inhibition is irreversible, the enzyme activity will remain significantly lower than the control, as the covalently bound inhibitor cannot be removed by dialysis.

Visualizations

Signaling Pathway of Irreversible MAO Inhibition

MAO_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Synapse Synaptic Cleft MAO Monoamine Oxidase (MAO) (with FAD cofactor) ReactiveIntermediate Reactive Intermediate MAO->ReactiveIntermediate 2. Enzymatic Oxidation Degradation Degradation MAO->Degradation This compound This compound (Hydrazine Inhibitor) This compound->MAO 1. Reversible Binding InactiveMAO Inactive MAO (Covalent Adduct) ReactiveIntermediate->InactiveMAO 3. Covalent Bonding to FAD Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Normal Metabolism

Caption: Irreversible inhibition of MAO by this compound.

Experimental Workflow for MAO Inhibition Assay

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate (Kynuramine) pre_incubation->add_substrate measure_fluorescence Measure Fluorescence over Time add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate Reaction Rates) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for an in vitro fluorometric MAO inhibition assay.

Conclusion

This compound serves as a classic example of an irreversible, non-selective monoamine oxidase inhibitor from the hydrazine class. While its clinical use was short-lived due to safety concerns, the principles of its mechanism of action remain highly relevant to the fields of pharmacology and drug development. The irreversible nature of its inhibition, through the formation of a covalent adduct with the FAD cofactor of MAO, underscores the importance of understanding enzyme-inhibitor interactions at a molecular level. The provided experimental protocols offer a framework for the in vitro characterization of such inhibitors. Although specific quantitative data for this compound is sparse, the comparative data for other MAOIs highlight the diverse landscape of potency and selectivity within this drug class. Future research into the structure-activity relationships of irreversible inhibitors can continue to inform the design of safer and more effective therapeutics targeting monoamine oxidase.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Phenoxypropazine, a Non-Selective Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine chemical class.[1][2] Historically used as an antidepressant, it was withdrawn from the market due to concerns about hepatotoxicity.[1][2] However, its potent MAO inhibitory activity makes it a valuable tool compound for in vitro research into the roles of MAO-A and MAO-B in neurotransmitter metabolism and the pathophysiology of various neurological and psychiatric disorders.[3][4]

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Non-selective MAO inhibitors like this compound inhibit both isoforms, leading to a broad increase in monoamine levels.

These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on both MAO-A and MAO-B. The described assays are fundamental for determining the potency (IC50) and mechanism of inhibition.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Representative Hydrazine MAOIs against Human MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
Phenelzine~1.5~0.5~0.33
Iproniazid~10~2.5~0.25

Note: IC50 values can vary depending on experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented here are approximate values collated from various sources for illustrative purposes.

Table 2: Kinetic Parameters for Irreversible MAO Inhibition by Representative Hydrazine MAOIs

CompoundEnzymeK_i (µM)k_inact (min⁻¹)
PhenelzineMAO-A~5.0~0.15
PhenelzineMAO-B~2.0~0.20
IproniazidMAO-ANot widely reportedNot widely reported
IproniazidMAO-BNot widely reportedNot widely reported

Note: K_i (inhibitor affinity) and k_inact (rate of inactivation) are key parameters for characterizing irreversible inhibitors.

Mandatory Visualizations

Signaling Pathway of MAO Inhibition

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Pharmacological Intervention cluster_post Synaptic Cleft & Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) VMAT2 VMAT2 Monoamines->VMAT2 Packaging into vesicles MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation IncreasedMonoamines Increased Monoamine Concentration Metabolites Inactive Metabolites MAO->Metabolites MAO->IncreasedMonoamines Increased Availability for Release This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Binding NeuronalSignaling Enhanced Neuronal Signaling Receptors->NeuronalSignaling

Caption: Mechanism of action of this compound in a neuron.

Experimental Workflow for Determining MAO Inhibition

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - MAO-A or MAO-B Enzyme - Buffer (e.g., Potassium Phosphate) - Substrate (e.g., Kynuramine for MAO-A,  Benzylamine for MAO-B) - this compound dilutions start->prep_reagents incubation Incubation: - Pre-incubate enzyme with  this compound (for irreversible inhibitors) - Add substrate to initiate reaction prep_reagents->incubation measurement Measure Product Formation: - Spectrophotometer or  Fluorometer incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measurement->data_analysis kinetic_study Kinetic Studies (Optional): - Vary substrate and inhibitor  concentrations - Determine Ki and kinact data_analysis->kinetic_study end End data_analysis->end IC50 Determination Complete kinetic_study->end Kinetic Analysis Complete

Caption: Workflow for in vitro MAO inhibition assay.

Experimental Protocols

The following protocols describe standard methods for determining the in vitro inhibitory activity of this compound on MAO-A and MAO-B.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition (IC50 Determination)

This assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed oxidation of a substrate, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe like Amplex® Red.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

  • MAO-A substrate: p-Tyramine or Kynuramine

  • MAO-B substrate: Benzylamine or p-Tyramine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in the potassium phosphate buffer.

    • Prepare working solutions of the MAO-A and MAO-B substrates in the buffer.

    • Prepare serial dilutions of this compound in the buffer. Also include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 20 µL of buffer (for blanks) or this compound dilution or positive control.

      • 20 µL of MAO-A or MAO-B enzyme solution.

    • Mix gently and pre-incubate for 15 minutes at 37°C. This pre-incubation is important for irreversible inhibitors.

  • Reaction Initiation:

    • Add 20 µL of the substrate working solution to each well to start the reaction.

    • Add 40 µL of the Amplex® Red/HRP working solution to each well.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Spectrophotometric Assay for MAO-A and MAO-B Inhibition

This method directly measures the formation of the product of the substrate oxidation.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound stock solution and serial dilutions

  • MAO-A substrate: Kynuramine dihydrobromide

  • MAO-B substrate: Benzylamine hydrochloride

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Assay Setup for MAO-A:

    • To each well or cuvette, add the buffer, MAO-A enzyme, and the desired concentration of this compound or vehicle.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding kynuramine.

    • Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.[6]

  • Assay Setup for MAO-B:

    • To each well or cuvette, add the buffer, MAO-B enzyme, and the desired concentration of this compound or vehicle.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding benzylamine.

    • Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde.[6]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value as described in Protocol 1.

Protocol 3: Assessing Irreversibility of Inhibition

To confirm that this compound is an irreversible inhibitor, a dialysis or a dilution experiment can be performed.

Procedure (Dilution Method):

  • Incubate a concentrated solution of the MAO enzyme with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.

  • In a parallel control tube, incubate the enzyme with the vehicle.

  • After incubation, dilute both the inhibitor-treated and control enzyme preparations significantly (e.g., 100-fold) into the assay buffer. This dilution should reduce the concentration of any unbound inhibitor to well below its IC50.

  • Measure the activity of the diluted enzyme preparations using one of the assay methods described above.

  • Interpretation: If this compound is an irreversible inhibitor, the enzyme activity in the inhibitor-treated sample will remain low even after dilution, as the inhibitor is covalently bound. If it were a reversible inhibitor, the activity would be restored to a level similar to the control upon dilution.

References

Application Notes and Protocols for Phenoxypropazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine, also known as Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] It was initially introduced as an antidepressant in 1961 but was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound remains a valuable tool for preclinical neuroscience research, particularly in studies requiring potent and broad-spectrum inhibition of both MAO-A and MAO-B isoforms.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its effects by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This irreversible inhibition leads to a sustained increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, by preventing their degradation.[3][4] The non-selective nature of this compound makes it a useful tool for studying the global effects of enhanced monoaminergic neurotransmission.

Quantitative Data

Due to the withdrawal of this compound from the market in the 1960s, detailed quantitative data on its binding affinities and inhibitory constants from contemporary studies are scarce. The information available is largely qualitative, describing it as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. For comparative purposes, researchers should consider evaluating the potency of each new batch of synthesized this compound.

TargetInhibition Data (IC50/Ki)Reference Compound Data (IC50/Ki)
MAO-A Data not available in recent literature.Clorgyline (selective MAO-A inhibitor): IC50 ~1-10 nM
MAO-B Data not available in recent literature.Selegiline (selective MAO-B inhibitor): IC50 ~5-15 nM

Signaling Pathways

The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO, this compound leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and subsequently increases their release into the synaptic cleft. This enhances the activation of postsynaptic monoamine receptors, leading to a cascade of downstream signaling events.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO MAO This compound->MAO Inhibits Monoamines Monoamines Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Uptake Released Monoamines Released Monoamines Vesicles->Released Monoamines Exocytosis Receptors Receptors Released Monoamines->Receptors Binds to Signaling Cascade Signaling Cascade Receptors->Signaling Cascade Activates

Figure 1: Monoamine Oxidase Inhibition by this compound.

Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol is adapted from standard fluorometric assays for MAO activity and can be used to determine the inhibitory potential of this compound.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-selective MAO substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • This compound

  • Clorgyline and Selegiline (positive controls)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer containing the MAO-A or MAO-B enzyme.

  • Add 2 µL of various concentrations of this compound (or control inhibitor) to the wells.

  • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in phosphate buffer.

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Monitor the fluorescence kinetically for 30 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.

A Prepare Reagents B Add MAO Enzyme to Plate A->B C Add this compound/Controls B->C D Pre-incubate C->D E Add Substrate Mix D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Figure 2: In Vitro MAO Inhibition Assay Workflow.

In Vivo Microdialysis for Neurotransmitter Levels

This protocol outlines a general procedure for in vivo microdialysis in rodents to measure changes in extracellular monoamine levels following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthesia

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 2-3 hours.

  • Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for monoamine content using HPLC-ED.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline.

A Surgical Implantation of Guide Cannula B Recovery Period A->B C Probe Insertion & aCSF Perfusion B->C D Baseline Sample Collection C->D E This compound Administration D->E F Post-administration Sample Collection E->F G HPLC-ED Analysis F->G This compound This compound Metabolism Metabolism This compound->Metabolism Reactive Metabolites Reactive Metabolites Metabolism->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Cell Death Cell Death Oxidative Stress->Cell Death Mitochondrial Dysfunction->Cell Death

References

Application Note: Quantitative Analysis of Phenoxypropazine and its Putative Metabolites in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Phenoxypropazine, a monoamine oxidase inhibitor of the hydrazine family, was introduced as an antidepressant in 1961 but was later withdrawn due to concerns of hepatotoxicity. Renewed interest in the metabolic pathways and disposition of historical drugs necessitates robust analytical methods. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its potential metabolites in human plasma. The proposed metabolic pathways are inferred from the known metabolism of similar hydrazine-based MAOIs, such as phenelzine, which primarily involves oxidation and acetylation.[4][5]

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound and its metabolites from human plasma, a common and effective technique for cleaning up biological samples before LC-MS analysis.[1][6]

Protocol:

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Add 100 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic separation is designed based on methods for other MAOIs, utilizing a C18 reversed-phase column.[1]

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

Mass Spectrometry Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound and its putative metabolites. The mass transitions are predicted based on the chemical structure of this compound and common metabolic transformations.

Table 2: Hypothetical MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound167.1107.14.2
Hydroxythis compound183.1123.13.5
N-Acetyl-phenoxypropazine209.1107.14.8
Internal Standard (IS)User DefinedUser DefinedUser Defined

Table 3: Hypothetical Method Validation Data

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound1500>0.9995 - 105<10
Hydroxythis compound1500>0.9993 - 107<12
N-Acetyl-phenoxypropazine2500>0.9996 - 104<11

Visualizations

Putative Metabolic Pathway of this compound

The following diagram illustrates the potential metabolic transformations of this compound, primarily through oxidation (hydroxylation) and acetylation, based on the known metabolism of other hydrazine-based MAOIs.[4][5]

G This compound This compound Hydroxylation Oxidation (Hydroxylation) This compound->Hydroxylation Acetylation Acetylation This compound->Acetylation Metabolite1 Hydroxythis compound Hydroxylation->Metabolite1 Metabolite2 N-Acetyl-phenoxypropazine Acetylation->Metabolite2 G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Phenoxypropazine: Application Notes and Protocols for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine (trade name Drazine) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Initially introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound can serve as a valuable reference compound in pharmacological research, particularly in studies involving monoamine oxidase inhibition. Its irreversible and non-selective nature provides a clear benchmark for characterizing new MAO inhibitors.

These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use as a reference compound in in vitro assays.

Pharmacological Profile

Mechanism of Action:

This compound irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues.[3] By irreversibly binding to the enzyme, this compound leads to a long-lasting inhibition of monoamine metabolism, thereby increasing the synaptic availability of these neurotransmitters. Enzyme activity is only restored through the synthesis of new enzyme, a process that can take up to two weeks.[4]

Data Presentation

TargetInhibition ParameterValue (Hypothetical)Reference Compound
MAO-AIC50150 nMThis compound
MAO-BIC50200 nMThis compound
MAO-AIC5020 nMClorgyline (Selective MAO-A inhibitor)
MAO-BIC5015 nMSelegiline (Selective MAO-B inhibitor)

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B using this compound as a non-selective reference inhibitor.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Selective reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • MAO substrate (e.g., Kynuramine)[2][5]

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, selective inhibitors, and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B).

    • Add the test compound or reference inhibitor (this compound, clorgyline, or selegiline) at various concentrations. Include a vehicle control (buffer with DMSO).

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex® Red).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway of Monoamine Oxidase

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin DDC Serotonin->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage Released_DA Dopamine Synaptic Vesicle->Released_DA Exocytosis Released_NE Norepinephrine Synaptic Vesicle->Released_NE Exocytosis Released_5HT Serotonin Synaptic Vesicle->Released_5HT Exocytosis Postsynaptic_Receptors Postsynaptic Receptors Released_DA->Postsynaptic_Receptors MAO Monoamine Oxidase Released_DA->MAO Reuptake & Metabolism Released_NE->Postsynaptic_Receptors Released_NE->MAO Reuptake & Metabolism Released_5HT->Postsynaptic_Receptors Released_5HT->MAO Reuptake & Metabolism Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites This compound This compound This compound->MAO Irreversible Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway and its inhibition by this compound.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzymes, Buffers, Substrates) Add_Enzyme Add MAO-A or MAO-B to Plate Prep_Reagents->Add_Enzyme Prep_Compounds Prepare Compounds (this compound, Test Compounds) Add_Inhibitor Add this compound or Test Compound Prep_Compounds->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate_Mix Add Substrate Reaction Mix Pre_Incubate->Add_Substrate_Mix Incubate Incubate at 37°C Add_Substrate_Mix->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Caption: Workflow for determining MAO inhibition using a fluorometric assay.

Logical Relationship of Irreversible Inhibition

Irreversible_Inhibition This compound This compound Covalent_Bond Forms Covalent Bond This compound->Covalent_Bond MAO_Enzyme Active MAO Enzyme MAO_Enzyme->Covalent_Bond Inactive_Complex Inactive this compound-MAO Complex Covalent_Bond->Inactive_Complex Results in Enzyme_Synthesis New Enzyme Synthesis Inactive_Complex->Enzyme_Synthesis Requires Restored_Activity Restoration of MAO Activity Enzyme_Synthesis->Restored_Activity Leads to

Caption: Logical diagram illustrating the process of irreversible MAO inhibition.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Phenoxypropazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Phenoxypropazine was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] Consequently, there is a lack of modern, comprehensive long-term stability data and validated stability-indicating analytical methods that conform to current regulatory standards such as those from the International Council for Harmonisation (ICH). The following application notes and protocols are therefore provided as a scientifically-grounded guide for research and drug development professionals who may be working with this compound for investigational purposes. The recommendations are based on the known chemistry of this compound, general principles of pharmaceutical stability testing, and data on related hydrazine-containing compounds.

Introduction

This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] Understanding its stability profile is crucial for accurate preclinical and research studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the long-term stability of this compound.

Recommended Long-Term Storage Conditions

Based on the general instability of hydrazine derivatives, which are susceptible to oxidation, the following storage conditions are recommended to minimize degradation.[3][4][5]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerTo minimize the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the hydrazine moiety.
Light Protected from light (amber vials)To prevent potential photolytic degradation.
Container Tightly sealed, non-reactive (glass)To prevent exposure to moisture and atmospheric oxygen.

Potential Degradation Pathways

The chemical structure of this compound, (1-methyl-2-phenoxy-ethyl)hydrazine, suggests several potential degradation pathways, primarily centered around the reactive hydrazine group.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which is a common degradation pathway for hydrazine-containing pharmaceuticals.[3][4] This can be catalyzed by atmospheric oxygen, trace metal ions, and light. Oxidation can lead to the formation of various degradation products and a loss of potency.

  • Hydrolysis: Although generally more stable than esters, the molecule could be susceptible to hydrolysis under extreme pH conditions, potentially cleaving the ether linkage, though this is considered less likely than oxidation under typical storage conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.

Below is a conceptual diagram of the primary anticipated degradation pathway for this compound.

G This compound This compound (C9H14N2O) Degradation_Products Oxidized Degradation Products (e.g., Diazene Intermediate, Cleavage Products) This compound->Degradation_Products Oxidation Oxidative_Stress Oxidative Stress (Oxygen, Metal Ions, Light) Oxidative_Stress->this compound

Caption: Potential Oxidative Degradation of this compound.

Experimental Protocols

The following protocols describe a framework for conducting stability studies on this compound, including forced degradation and a long-term stability program.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6]

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described in section 5.

The workflow for a forced degradation study is illustrated below.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis API This compound Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation Experimental Workflow.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of solid this compound into amber glass vials. Seal the vials under an inert atmosphere (e.g., nitrogen).

  • Storage Conditions: Store the vials under the conditions outlined in the table below.

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Testing Parameters: At each time point, analyze the samples for the following:

    • Appearance (visual inspection)

    • Assay of this compound (by HPLC)

    • Quantification of degradation products (by HPLC)

    • Moisture content (by Karl Fischer titration, if applicable)

Analytical Method Protocol: Stability-Indicating HPLC-UV Method

Due to the lack of a strong chromophore in the hydrazine moiety, derivatization is often required for sensitive HPLC analysis of hydrazine-containing compounds.[7][8][9]

Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Derivatization Reagent: Prepare a solution of 2-hydroxy-1-naphthaldehyde (HNA) in a suitable solvent (e.g., acetonitrile). HNA reacts with the hydrazine group to form a hydrazone with a strong UV absorbance, which aids in sensitive detection and shifts the absorbance maximum away from potential interferences.[8]

  • Sample Preparation and Derivatization: a. Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water). b. Add an excess of the HNA derivatizing reagent solution. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) to ensure complete derivatization. d. Cool the sample to room temperature and dilute to the final concentration for HPLC analysis.

  • HPLC Conditions (Illustrative Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Wavelength maximum of the HNA-hydrazone derivative (e.g., ~400-425 nm).[8]
Injection Volume 10 µL
  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the derivatized this compound peak from peaks of derivatized degradation products generated during forced degradation studies.

The logical flow for developing and applying the analytical method is shown below.

G cluster_dev Method Development & Validation cluster_app Application Derivatization Derivatization with HNA HPLC_Dev HPLC Method Optimization (Column, Mobile Phase, Gradient) Derivatization->HPLC_Dev Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) HPLC_Dev->Validation Stability_Samples Stability Samples (Long-Term & Accelerated) Validation->Stability_Samples Analysis_App Sample Analysis Stability_Samples->Analysis_App Data_Reporting Data Reporting (Assay, Impurities) Analysis_App->Data_Reporting

Caption: Workflow for Stability-Indicating Method Development.

Data Presentation

Quantitative data from the long-term stability study should be summarized in a table as shown below. This table is for illustrative purposes and does not contain actual data.

Table 1: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White Powder100.0< 0.1
3White Powder99.80.2
6White Powder99.50.5
12White Powder99.10.9
24White Powder98.21.8
36White Powder97.32.7

By following these protocols, researchers can generate a comprehensive stability profile for this compound, ensuring the quality and reliability of the material used in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Phenoxypropazine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phenoxypropazine in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of potency in prepared solutions Oxidative Degradation: The hydrazine moiety in this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution. The choice of antioxidant should be validated for compatibility and effectiveness. 3. Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Hydrolysis: The ether linkage in this compound may be susceptible to acid or base-catalyzed hydrolysis, especially at extreme pH values.1. pH Control: Maintain the pH of the solution within a stable range, typically between pH 4 and 8.[1] Use appropriate buffer systems (e.g., phosphate or citrate buffers) to maintain a constant pH.[2] 2. Avoid Extreme pH: If the experimental protocol allows, avoid highly acidic or alkaline conditions.
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[3]1. Use Amber Vials: Store and handle solutions in amber-colored glassware or light-resistant containers to protect from light exposure. 2. Work in Low-Light Conditions: Conduct experimental manipulations in a dimly lit area or under yellow light.
Appearance of unknown peaks in chromatogram Formation of Degradation Products: The new peaks likely correspond to products formed from the degradation of this compound.1. Conduct Forced Degradation Studies: Systematically expose this compound solutions to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the degradation pathways. 2. Characterize Degradants: Use analytical techniques such as HPLC-MS and NMR to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism.
Precipitation or color change in solution Insolubility or Chemical Reaction: The compound may be precipitating out of solution due to changes in temperature, pH, or solvent composition. A color change can indicate a chemical reaction, often oxidation.1. Verify Solubility: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent system. 2. Control Temperature: Store solutions at the recommended temperature. Avoid freeze-thaw cycles unless validated. 3. Investigate Color Change: A color change is a strong indicator of degradation. Immediately assess the purity of the solution using a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a hydrazine and a phenoxy group, the primary anticipated degradation pathways are:

  • Oxidation: The hydrazine moiety is prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light.

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of degradation products.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: For many pharmaceutical compounds, a pH range of 4-8 is generally considered to be the most stable.[1] It is recommended to perform a pH stability profile study for your specific formulation to determine the optimal pH for maximum stability.

Q3: How should I store my this compound solutions?

A3: To minimize degradation, this compound solutions should be:

  • Stored in tightly sealed, amber-colored vials to protect from light and air.

  • Kept at controlled room temperature or refrigerated (2-8 °C), depending on the solvent and long-term stability data. Avoid freezing unless the stability in a frozen state has been confirmed.

  • If the solution is sensitive to oxidation, the headspace of the vial should be purged with an inert gas like nitrogen or argon before sealing.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer system is highly recommended to maintain a constant pH and prevent acid or base-catalyzed degradation.[2] Common buffer systems like phosphate or citrate buffers can be used. However, it is crucial to ensure the compatibility of the buffer components with this compound and the analytical method being used.

Q5: What are "forced degradation studies" and why are they important?

A5: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high and low pH, elevated temperature, light, and oxidizing agents to accelerate its degradation.[3][4] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress Condition Duration Temperature (°C) This compound Remaining (%) Major Degradation Products Observed
Control (in water) 7 days2598.5-
0.1 M HCl 24 hours6085.2Hydrolysis Product A
0.1 M NaOH 24 hours6090.1Hydrolysis Product B
3% H₂O₂ 6 hours2575.6Oxidative Product C, Oxidative Product D
Heat 7 days8092.3Thermal Product E
Photostability (UV/Vis) 24 hours2588.9Photolytic Product F

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with a UV detector, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the stock solution in a solid state in a hot air oven at 80°C for 7 days. After exposure, dissolve the sample and dilute to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Degradation_Pathway This compound This compound Oxidative_Degradation Oxidative Degradation (Hydrazine Moiety) This compound->Oxidative_Degradation O₂, Metal Ions Hydrolytic_Degradation Hydrolytic Degradation (Ether Linkage) This compound->Hydrolytic_Degradation H⁺ / OH⁻ Photolytic_Degradation Photolytic Degradation This compound->Photolytic_Degradation UV/Vis Light

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Observed check_oxidation Is the solution protected from oxygen? start->check_oxidation deoxygenate Deoxygenate solvents Add antioxidants/chelators check_oxidation->deoxygenate No check_ph Is the pH controlled? check_oxidation->check_ph Yes deoxygenate->check_ph buffer_solution Use appropriate buffer (pH 4-8) check_ph->buffer_solution No check_light Is the solution protected from light? check_ph->check_light Yes buffer_solution->check_light use_amber_vials Use amber vials Work in low light check_light->use_amber_vials No reanalyze Re-analyze sample check_light->reanalyze Yes use_amber_vials->reanalyze

Caption: Troubleshooting workflow for preventing degradation.

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Phenoxypropazine Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of phenoxypropazine in cellular models. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on providing general strategies and methodologies for identifying and characterizing potential off-target activities of hydrazine-based compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a well-documented non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Its primary mechanism of action as an antidepressant was attributed to the inhibition of these enzymes, leading to increased levels of monoamine neurotransmitters.

Q2: Why is information on the off-target effects of this compound limited?

This compound was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] As its clinical use was short-lived, extensive post-market surveillance and detailed off-target profiling, which are standard for modern drug development, were not conducted.

Q3: What are the potential off-target liabilities of compounds containing a hydrazine moiety?

Hydrazine-containing compounds can be chemically reactive and may interact non-specifically with various cellular components. Potential off-target liabilities include:

  • Reaction with pyridoxal phosphate (PLP)-dependent enzymes: Hydrazines can react with the PLP cofactor, leading to the inhibition of a wide range of enzymes involved in amino acid metabolism.

  • Formation of reactive oxygen species (ROS): Some hydrazines can undergo metabolic activation to form reactive intermediates that can induce oxidative stress.

  • Covalent modification of proteins: The reactive nature of the hydrazine group can lead to non-specific covalent binding to proteins, potentially altering their function.

Q4: How can I screen for potential off-target effects of this compound in my cellular model?

A tiered approach is recommended:

  • Broad Off-Target Screening Panels: Utilize commercially available broad screening panels that test for activity against a wide range of targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to identify unexpected cellular effects.

  • Proteomic Approaches: Use chemical proteomics to identify direct binding partners of this compound in an unbiased manner.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed at Low Concentrations

Possible Cause: Off-target cytotoxic effects unrelated to MAO inhibition.

Troubleshooting Steps:

  • Confirm MAO Inhibition: Measure the activity of MAO-A and MAO-B in your cellular model to confirm that the observed cytotoxicity occurs at concentrations relevant to MAO inhibition.

  • Assess Mitochondrial Function: Use assays such as the MTT or Seahorse XF to determine if the cytotoxicity is due to mitochondrial dysfunction, a common off-target effect.

  • Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using probes like DCFDA to investigate the role of oxidative stress.

  • Caspase Activation Assays: Determine if the cytotoxicity is mediated by apoptosis by measuring the activity of caspases 3/7.

Issue 2: Discrepancy Between In Vitro MAO Inhibition and Cellular Effects

Possible Cause: Cellular transport, metabolic activation, or engagement of intracellular off-targets.

Troubleshooting Steps:

  • Determine Intracellular Concentration: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound to correlate with cellular effects.

  • Investigate Metabolic Activation: Co-treat with inhibitors of cytochrome P450 enzymes to determine if metabolic activation is required for the observed cellular effects.

  • Use Target Engagement Assays: Employ cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is engaging with its intended MAO targets within the cell.

Quantitative Data Summary

Target ClassAssay TypeTest Concentration (µM)% Inhibition / ActivityIC50 / EC50 (µM)
Primary Targets
MAO-AEnzyme Activity Assay0.1, 1, 10
MAO-BEnzyme Activity Assay0.1, 1, 10
Off-Target Examples
Kinase Panel (e.g., 100 kinases)Radiometric Kinase Assay10
GPCR Panel (e.g., 50 GPCRs)Radioligand Binding Assay10
Ion Channel Panel (e.g., 20 channels)Patch Clamp Electrophysiology10
GABA TransaminaseEnzyme Activity Assay1, 10, 100

Experimental Protocols

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine the potency of this compound to inhibit MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in phosphate buffer.

  • In a 96-well plate, add the MAO enzyme and the corresponding substrate.

  • Add the this compound dilutions to the wells.

  • Incubate at 37°C for 30 minutes.

  • Measure the production of the fluorescent product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a fluorescence plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (MTT)

Objective: To assess the cytotoxic effect of this compound on a cellular model.

Materials:

  • Adherent cells (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability and determine the IC50 value.

Visualizations

Off_Target_Screening_Workflow Compound This compound Primary_Assay Primary Target Assay (MAO-A/B Inhibition) Compound->Primary_Assay Broad_Screening Broad Off-Target Screening Panels (Kinases, GPCRs, Ion Channels) Compound->Broad_Screening Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Compound->Phenotypic_Screening Hit_Validation Hit Validation and Dose-Response Broad_Screening->Hit_Validation Phenotypic_Screening->Hit_Validation Mechanism_Deconvolution Mechanism of Action Studies Hit_Validation->Mechanism_Deconvolution

Caption: Experimental workflow for identifying and validating off-target effects.

Potential_Off_Target_Pathways This compound This compound MAO_Inhibition MAO Inhibition This compound->MAO_Inhibition PLP_Enzymes PLP-Dependent Enzyme Inhibition This compound->PLP_Enzymes Oxidative_Stress Reactive Oxygen Species (ROS) Production This compound->Oxidative_Stress Neurotransmitter_Levels ↑ Monoamine Neurotransmitters MAO_Inhibition->Neurotransmitter_Levels Amino_Acid_Metabolism Altered Amino Acid Metabolism PLP_Enzymes->Amino_Acid_Metabolism Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Potential off-target signaling pathways of this compound.

References

Technical Support Center: Managing Phenoxypropazine-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatotoxicity in animal models treated with Phenoxypropazine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue: Unexpectedly high mortality in animals treated with this compound.

Possible Cause & Solution:

  • Question: Could the dose of this compound be too high or the dosing regimen be inappropriate for the chosen animal model?

  • Answer: Yes, high doses of a xenobiotic can lead to acute liver failure and rapid mortality.[1][2] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. Start with a wide range of doses and monitor the animals closely for clinical signs of toxicity.

    • Recommended Action:

      • Perform a pilot dose-escalation study with a small number of animals per group.

      • Monitor for clinical signs of distress (e.g., lethargy, ruffled fur, weight loss) and mortality.

      • Collect blood samples at interim time points to assess liver enzyme levels (ALT, AST).

      • Based on the results, select a dose for your main study that induces manageable hepatotoxicity without causing excessive mortality.

Issue: Inconsistent or highly variable liver enzyme (ALT/AST) levels between animals in the same treatment group.

Possible Cause & Solution:

  • Question: What factors could contribute to high variability in liver enzyme measurements?

  • Answer: Several factors can lead to inconsistent biomarker data, including genetic variability within the animal strain, differences in gut microbiota, underlying subclinical infections, and variations in the experimental procedure.

    • Recommended Action:

      • Standardize Procedures: Ensure consistent timing of dosing, blood collection, and sample processing. Use standardized methods for serum separation and storage.

      • Animal Health: Source animals from a reputable vendor and allow for an adequate acclimatization period. Monitor for any signs of illness prior to and during the study.

      • Control for Environmental Factors: House animals under controlled conditions (temperature, humidity, light-dark cycle) to minimize stress.

      • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the group mean.

Issue: Histopathological findings do not correlate with serum biomarker data.

Possible Cause & Solution:

  • Question: Why might there be a disconnect between elevated liver enzymes and the observed liver histology?

  • Answer: The timing of sample collection is critical. Serum biomarkers like ALT and AST can peak and then decline before significant histological changes are apparent, or vice versa.[3] For example, necrosis can lead to a rapid release of enzymes, but the structural changes may take longer to fully develop. Conversely, some forms of injury, like steatosis, may not cause a dramatic elevation in transaminases.

    • Recommended Action:

      • Time-Course Study: Conduct a time-course experiment where subgroups of animals are euthanized at different time points after this compound administration. This will help to establish the temporal relationship between biomarker elevation and histopathological changes.

      • Comprehensive Histopathology: Ensure a thorough histopathological evaluation by a qualified veterinary pathologist. This should include assessment of different liver zones (centrilobular, midzonal, periportal) for various types of injury (necrosis, apoptosis, inflammation, steatosis, cholestasis).

      • Consider Additional Biomarkers: In addition to ALT and AST, measure other markers like alkaline phosphatase (ALP), bilirubin, and glutamate dehydrogenase (GLDH) to get a more complete picture of the type of liver injury.[3][4]

Frequently Asked Questions (FAQs)

General Questions

  • What are the common mechanisms of drug-induced liver injury (DILI)? Drug-induced liver injury can occur through various mechanisms, which can be broadly categorized as either predictable (dose-dependent) or idiosyncratic (unpredictable).[5] Common molecular events include the formation of reactive metabolites that cause oxidative stress and mitochondrial dysfunction, leading to hepatocyte necrosis or apoptosis.[5][6][7] Immune-mediated responses can also play a significant role in idiosyncratic DILI.[8]

  • Which animal model is most appropriate for studying this compound-induced hepatotoxicity? The choice of animal model depends on the specific research question. Mice are commonly used for studying DILI due to their genetic tractability and the availability of various transgenic strains.[2] Rats are also frequently used and may be more suitable for certain studies due to their larger size, which facilitates surgical procedures and repeated blood sampling.[9][10] It is important to note that different species and even different strains within a species can have varying susceptibility to hepatotoxins.[1][11]

Monitoring and Assessment

  • What are the key biomarkers for monitoring liver toxicity in animal models? The most common biomarkers are the serum enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are released from damaged hepatocytes.[3][12] Other important markers include:

    • Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) for cholestatic injury.

    • Total Bilirubin for assessing the liver's excretory function.

    • Albumin and Total Protein to evaluate the liver's synthetic function.[3]

    • Glutamate Dehydrogenase (GLDH) as a more specific marker for mitochondrial injury.

  • How often should I monitor these biomarkers? The frequency of monitoring depends on the expected onset and duration of hepatotoxicity. For acute toxicity studies, it may be necessary to collect blood samples at multiple time points within the first 24-72 hours. For sub-chronic or chronic studies, weekly or bi-weekly monitoring may be sufficient. A pilot study can help to determine the optimal sampling schedule.

Data Presentation

Table 1: Key Serum Biomarkers for Hepatotoxicity Assessment

BiomarkerAbbreviationPrimary IndicationNotes
Alanine AminotransferaseALTHepatocellular InjuryMore specific to the liver than AST.[12]
Aspartate AminotransferaseASTHepatocellular InjuryAlso found in heart, muscle, and other tissues.[13][14]
Alkaline PhosphataseALPCholestatic InjuryElevated levels can indicate bile duct obstruction.
Total BilirubinTBILLiver Excretory FunctionHigh levels can indicate impaired conjugation or excretion.[4]
Glutamate DehydrogenaseGLDHMitochondrial InjuryA more specific marker of liver necrosis.
AlbuminALBLiver Synthetic FunctionDecreased levels can indicate chronic liver damage.

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with a Test Compound (e.g., this compound)

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

    • Administer a single intraperitoneal (i.p.) or oral (p.o.) dose. The dose should be determined from a prior dose-ranging study. For a compound with unknown hepatotoxicity, a range of doses (e.g., 50, 100, 200 mg/kg) could be tested.[15][16]

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals.

    • Record body weights daily.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 hours post-dose), anesthetize the animals.

    • Collect blood via cardiac puncture for serum biomarker analysis.

    • Perfuse the liver with saline and collect the entire organ.

  • Tissue Processing:

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion in liquid nitrogen for molecular or biochemical assays.

Protocol 2: Serum Biomarker Analysis

  • Serum Separation:

    • Allow the collected blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant (serum) and store at -80°C until analysis.

  • Biochemical Assays:

    • Use commercially available assay kits for the quantitative determination of ALT, AST, ALP, and total bilirubin.

    • Follow the manufacturer's instructions for the assays.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the enzyme activities or concentrations based on a standard curve.

Protocol 3: Liver Histopathology

  • Tissue Processing:

    • After fixation, dehydrate the liver tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene and embed in paraffin.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Evaluate for signs of liver injury, including necrosis, apoptosis, inflammation, steatosis, and fibrosis.

    • Score the severity of the lesions using a semi-quantitative scoring system.

Visualizations

Hepatotoxicity_Signaling_Pathway Potential Signaling Pathways in this compound-Induced Hepatotoxicity This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS/RNS) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction NFkB_Inhibition NF-kB Inhibition ReactiveMetabolites->NFkB_Inhibition OxidativeStress->MitochondrialDysfunction JNK_Activation JNK Activation OxidativeStress->JNK_Activation MitochondrialDysfunction->JNK_Activation Amplification Loop Necrosis Necrosis MitochondrialDysfunction->Necrosis MPT Pore Opening JNK_Activation->MitochondrialDysfunction Apoptosis Apoptosis JNK_Activation->Apoptosis HepatocyteInjury Hepatocyte Injury NFkB_Inhibition->HepatocyteInjury Sensitization to Cytokines HepatocyteInjury->Apoptosis HepatocyteInjury->Necrosis DAMPs Release of DAMPs Necrosis->DAMPs Inflammation Inflammation DAMPs->Inflammation

Caption: Signaling pathways in drug-induced hepatotoxicity.

Experimental_Workflow Experimental Workflow for Assessing Hepatotoxicity cluster_Preparation Preparation cluster_Treatment Treatment cluster_Sample_Collection Sample Collection cluster_Analysis Analysis cluster_Conclusion Conclusion Animal_Acclimatization Animal Acclimatization Dosing Dosing (i.p. or p.o.) Animal_Acclimatization->Dosing Dose_Preparation This compound Dose Preparation Dose_Preparation->Dosing Monitoring Clinical Monitoring Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Blood_Collection Blood Collection Euthanasia->Blood_Collection Liver_Harvest Liver Harvest Euthanasia->Liver_Harvest Serum_Biomarkers Serum Biomarker Analysis (ALT, AST, etc.) Blood_Collection->Serum_Biomarkers Histopathology Liver Histopathology (H&E Staining) Liver_Harvest->Histopathology Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Liver_Harvest->Molecular_Analysis Data_Interpretation Data Interpretation & Reporting Serum_Biomarkers->Data_Interpretation Histopathology->Data_Interpretation Molecular_Analysis->Data_Interpretation

Caption: Workflow for hepatotoxicity assessment.

References

Technical Support Center: Phenoxypropazine and Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential interference of phenoxypropazine with common laboratory assays. While direct experimental evidence of this compound-induced assay interference is not extensively documented in scientific literature, its structural similarity to known interfering compounds, particularly amphetamines, warrants careful consideration during laboratory testing. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its potential for assay interference a concern?

Q2: Which laboratory assays are most likely to be affected by this compound?

Immunoassays for the detection of amphetamines are the primary concern.[3][7][8] These assays utilize antibodies that bind to specific molecular features. Due to the shared phenylethylamine scaffold between this compound and amphetamine, the antibodies used in amphetamine immunoassays may inadvertently bind to this compound or its metabolites, generating a false-positive signal.

Q3: Is there direct evidence of this compound causing false-positive results?

Currently, there is a lack of specific case reports or clinical studies in the published literature that definitively document instances of this compound causing false-positive results in common laboratory assays. However, the principle of structural similarity causing cross-reactivity is a well-established phenomenon in diagnostic testing.[5][6][9]

Q4: What are the potential consequences of a false-positive result?

Q5: How can I confirm a suspected false-positive result?

If a positive result for amphetamine is obtained in a subject known to be taking this compound, and there is no other clinical evidence of amphetamine use, a confirmatory test using a more specific analytical method is highly recommended.[5] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for confirmation as it identifies molecules based on their unique mass-to-charge ratio, providing a much higher level of specificity than immunoassays.[10][11]

Troubleshooting Guide

Issue: Unexpected positive result for amphetamines in a sample from a subject administered this compound.

Potential Cause Troubleshooting Steps
Cross-reactivity of this compound or its metabolites with the amphetamine immunoassay. 1. Review Subject's Medication History: Confirm the subject's use of this compound and rule out any concurrent use of amphetamines or other structurally related compounds known to cause false positives. 2. Perform a Confirmatory Test: Submit the sample for analysis by a highly specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) to definitively identify the substances present. 3. Consult the Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire about any known cross-reactivity with this compound or related compounds. 4. Consider an Alternative Assay: If available, re-test the sample using an amphetamine immunoassay from a different manufacturer, as antibody specificity can vary between kits.[3][7]
Sample Contamination. 1. Review Sample Handling Procedures: Ensure that there was no possibility of cross-contamination during sample collection, handling, or processing. 2. Collect a New Sample: If contamination is suspected, collect a fresh sample from the subject under controlled conditions.
Actual Amphetamine Use. 1. Clinical Correlation: Correlate the laboratory result with the subject's clinical presentation and history. 2. Patient Interview: If appropriate and ethically permissible, discuss the results with the subject.

Data Presentation

Table 1: Structural Comparison of this compound and Amphetamine

CompoundChemical StructureCore MoietyFunctional Groups of Note
This compound 1-phenoxypropan-2-ylhydrazinePhenylethylamineHydrazine group (-NHNH2), Phenyl ring, Propyl chain
Amphetamine 1-phenylpropan-2-aminePhenylethylaminePrimary amine group (-NH2), Phenyl ring, Propyl chain

Experimental Protocols

Protocol 1: Confirmation of Suspected Immunoassay Cross-Reactivity using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction of the urine or plasma sample to isolate the drug fraction.

    • Derivatize the extracted analytes, if necessary, to improve their chromatographic properties and mass spectral fragmentation.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column to separate the individual components.

    • The separated components are then introduced into a mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the analyte in the sample to that of a certified reference standard for this compound and amphetamine.

    • The presence of amphetamine is confirmed only if both the retention time and the mass spectrum match the reference standard.

Visualizations

G cluster_0 Immunoassay Principle Antibody Antibody Complex Antibody-Analyte Complex (Signal) Antibody->Complex Binds Analyte Target Analyte (e.g., Amphetamine) Analyte->Complex

Caption: Principle of a competitive immunoassay for analyte detection.

G cluster_1 Potential Cross-Reactivity Antibody Antibody Signal False-Positive Signal Antibody->Signal Binds Amphetamine Amphetamine This compound This compound (Structurally Similar) This compound->Signal

Caption: How structural similarity can lead to immunoassay cross-reactivity.

G Start Positive Amphetamine Immunoassay Result Check_History Review Subject's Medication History Start->Check_History Is_this compound Is this compound or other interfering drug present? Check_History->Is_this compound Confirmatory_Test Perform Confirmatory Test (e.g., GC-MS) Is_this compound->Confirmatory_Test Yes No_Interfering_Drug Consider other causes (e.g., actual use, contamination) Is_this compound->No_Interfering_Drug No Interpret_Results Interpret Confirmatory Test Results Confirmatory_Test->Interpret_Results True_Positive True Positive: Amphetamine Present Interpret_Results->True_Positive Positive False_Positive False Positive: Amphetamine Absent Interpret_Results->False_Positive Negative

Caption: Troubleshooting workflow for a suspected false-positive result.

References

Phenoxypropazine stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of phenoxypropazine in various buffer systems. As specific stability data for this compound is not extensively available in public literature, this guide focuses on the principles of stability testing and provides protocols for researchers to conduct their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of this compound, a hydrazine derivative, can be influenced by several factors. The most critical are:

  • pH: The pH of the buffer system can significantly impact the rate of hydrolysis and oxidation, two common degradation pathways for pharmaceuticals.[1][2]

  • Buffer Species: The chemical nature of the buffer components can directly participate in degradation reactions or chelate metal ions that catalyze oxidation.[3]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[4]

  • Light: Exposure to light, especially UV light, can lead to photolytic degradation.[2][5]

  • Oxygen: The presence of oxygen can promote oxidative degradation.[2]

Q2: Which buffer systems are commonly used for stability studies of amine-containing compounds like this compound?

A2: While specific data for this compound is limited, for amine-containing compounds, buffers that are effective in the pH range of 4 to 8 are often considered. Commonly used buffer systems in pharmaceutical development include:

  • Acetate (pKa ~4.8)

  • Citrate (pKa's ~3.1, 4.8, 6.4)

  • Phosphate (pKa's ~2.1, 7.2, 12.3)

  • Tris (pKa ~8.1)

  • Histidine (pKa ~6.0)

The choice of buffer should be based on the desired pH of the formulation and potential interactions with the drug substance.[6] For example, phosphate buffers can sometimes accelerate the degradation of certain drugs.

Q3: How can I determine the degradation pathway of this compound?

A3: Understanding the degradation pathway is crucial for developing stable formulations.[7][8] This is typically achieved through forced degradation (stress testing) studies.[4][7][9] The drug substance is exposed to harsh conditions to intentionally induce degradation. These conditions include:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH).

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines.

The resulting degradation products are then identified and characterized using analytical techniques like HPLC-MS.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound potency in a phosphate buffer. Phosphate ions may be catalyzing the degradation of the hydrazine moiety.Switch to a different buffer system such as citrate or acetate and repeat the stability study.
High variability in stability results between batches. Inconsistent preparation of buffer solutions, leading to pH variations. Contamination with metal ions that can catalyze oxidation.Ensure accurate and consistent preparation of all buffer solutions. Use high-purity water and reagents. Consider incorporating a chelating agent like EDTA if metal ion contamination is suspected.[3]
Appearance of multiple unknown peaks in the HPLC chromatogram during the stability study. This indicates the formation of degradation products.Conduct a forced degradation study to systematically generate and identify these degradation products using techniques like mass spectrometry (MS).[12] This will help in understanding the degradation pathway.
Precipitation of this compound from the buffer solution over time. The pH of the buffer may be close to the isoelectric point of the drug, or the solubility of the drug in that specific buffer is low.Determine the pKa of this compound and select a buffer that maintains the pH at least 1-2 units away from the pKa to ensure the drug is in its more soluble ionized form. Alternatively, consider the use of co-solvents, but their impact on stability must also be evaluated.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Sample Incubation
  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, citrate, phosphate) at different pH values (e.g., 4.0, 5.5, 7.0). Use high-purity water and analytical grade reagents.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Sample Preparation: Spike the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the samples into sealed, amber vials (to protect from light) and store them at various temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks) for analysis.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent drug from any degradation products.[12]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The stability of this compound would be reported as the percentage of the initial concentration remaining at each time point.

Table 1: Hypothetical Stability of this compound (100 µg/mL) at 25°C in Different Buffer Systems

Time (Weeks)% Remaining in Acetate Buffer (pH 4.5)% Remaining in Citrate Buffer (pH 5.5)% Remaining in Phosphate Buffer (pH 7.0)
0 100.0100.0100.0
1 99.598.295.3
2 98.996.590.1
4 97.893.182.4
8 95.786.868.2
12 93.580.555.9

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

A workflow for assessing this compound stability can be visualized to guide researchers through the process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_drug Prepare this compound Stock Solution spike Spike Drug into Buffers prep_drug->spike prep_buffer Prepare Buffer Systems (e.g., Acetate, Citrate, Phosphate) prep_buffer->spike incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) spike->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) incubate->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Remaining This compound hplc->data degradation Identify Degradation Products (if any) hplc->degradation

Caption: Workflow for this compound Stability Testing.

A diagram illustrating the logical relationship in troubleshooting can also be helpful.

G cluster_0 Troubleshooting Logic start Instability Observed cause1 Buffer Interaction? start->cause1 cause2 pH Issue? start->cause2 cause3 Oxidation? start->cause3 action1 Change Buffer Type cause1->action1 action2 Adjust Buffer pH cause2->action2 action3 Use Antioxidant or Inert Atmosphere cause3->action3

References

Validation & Comparative

A Comparative Analysis of Tranylcypromine and Phenoxypropazine: Mechanism of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical mechanisms of two monoamine oxidase inhibitors (MAOIs), tranylcypromine and phenoxypropazine. While both compounds are potent inhibitors of monoamine oxidase (MAO), significant differences in their chemical class, historical use, and available pharmacological data exist. This document aims to present a clear, data-driven comparison to inform research and drug development efforts in neuroscience and related fields.

Introduction

Tranylcypromine and this compound are both classified as irreversible, non-selective inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Inhibition of these enzymes leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is the primary mechanism underlying their antidepressant effects.[1][3]

Tranylcypromine, a non-hydrazine MAOI, remains in clinical use for the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies.[4][5] In contrast, this compound, a hydrazine-based MAOI, was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[2] This historical context has resulted in a significant disparity in the depth of available research and quantitative data for these two compounds.

Mechanism of Action

Both tranylcypromine and this compound act as mechanism-based inhibitors, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of MAO-A and MAO-B, leading to irreversible inactivation of the enzyme. This irreversible inhibition necessitates the synthesis of new enzyme molecules for the recovery of monoamine oxidase activity.

Tranylcypromine: As a cyclopropylamine, its mechanism involves the formation of a reactive intermediate that covalently modifies the FAD cofactor.

This compound: Belonging to the hydrazine class, its mechanism is presumed to involve the formation of a reactive hydrazine-derived radical that subsequently inactivates the FAD cofactor.[2]

The irreversible nature of this inhibition is a key pharmacological feature of both drugs, leading to a prolonged duration of action that is independent of the drug's pharmacokinetic half-life.

Quantitative Comparison of MAO Inhibition

A significant challenge in directly comparing tranylcypromine and this compound is the limited availability of quantitative inhibitory data for this compound, a consequence of its early withdrawal from clinical use. In contrast, tranylcypromine has been more extensively studied.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Tranylcypromine2.3[6]0.95[6]Non-selective
This compoundData not availableData not availableNon-selective[2]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The lack of specific IC50 or Ki values for this compound in the public domain prevents a direct quantitative comparison of its potency against MAO-A and MAO-B with that of tranylcypromine.

Off-Target Effects

Recent studies have revealed that the pharmacological profile of tranylcypromine extends beyond MAO inhibition.

Tranylcypromine:

  • Lysosomal Trapping: Tranylcypromine has been shown to accumulate within lysosomes, a phenomenon that may contribute to its overall cellular effects and side-effect profile.[1]

  • Promiscuous Protein Labeling: Studies utilizing chemical probes have demonstrated that tranylcypromine can irreversibly bind to several off-target proteins, including aldehyde dehydrogenases (ALDHs).[1] The clinical significance of these off-target interactions is an area of ongoing research.

This compound:

  • Due to its limited research history, there is a lack of comprehensive data on the potential off-target effects of this compound. Its hepatotoxicity is a major safety concern, but the specific off-target interactions contributing to this are not well-characterized in publicly available literature.[2]

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the characterization of compounds like tranylcypromine and this compound. A common in vitro method is the monoamine oxidase inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine, which is a substrate for both isoforms)

  • Test compound (e.g., tranylcypromine) and a known inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer

  • Detection system: The product of the enzymatic reaction is often fluorescent or can be coupled to a fluorescent or colorimetric readout. For example, the deamination of kynuramine produces 4-hydroxyquinoline, which is fluorescent.

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in phosphate buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Incubation: In a microplate, combine the enzyme solution with the various concentrations of the test compound or control. A vehicle control (solvent only) is also included. The plate is typically pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine) to all wells.

  • Detection: After a set incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, and the amount of product formed is measured using a plate reader (e.g., a fluorometer for the 4-hydroxyquinoline product).

  • Data Analysis: The percentage of MAO activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

MAO_Inhibition cluster_pre Pre-inhibition State cluster_post Post-inhibition State Active MAO Active MAO Inactive Metabolite Inactive Metabolite Active MAO->Inactive Metabolite Oxidative Deamination Monoamine Monoamine Monoamine->Active MAO Inactive MAO Inactive MAO MAOI Irreversible MAOI (Tranylcypromine or This compound) MAOI->Inactive MAO Covalent Bonding Monoamine_Unmetabolized Monoamine Monoamine_Unmetabolized->Inactive MAO Metabolism Blocked

Caption: Irreversible Inhibition of Monoamine Oxidase.

MAO_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (MAO Enzymes, Buffers, Substrate) Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of Test Compound Prepare Reagents->Serial Dilution Incubate Incubate MAO Enzyme with Test Compound Serial Dilution->Incubate Initiate Reaction Add Substrate to Initiate Reaction Incubate->Initiate Reaction Measure Signal Measure Product Formation (e.g., Fluorescence) Initiate Reaction->Measure Signal Data Analysis Calculate % Inhibition and Determine IC50 Measure Signal->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for MAO Inhibition Assay.

Conclusion

Tranylcypromine and this compound are both potent, non-selective, and irreversible inhibitors of MAO-A and MAO-B. However, a comprehensive, direct comparison of their mechanisms is hampered by the limited availability of quantitative data for this compound due to its withdrawal from the market over safety concerns. Tranylcypromine has been more extensively characterized, with known IC50 values and identified off-target interactions, including lysosomal trapping. The provided experimental protocol for MAO inhibition assays represents a standard method for evaluating the potency of such compounds. For researchers and drug development professionals, the case of this compound underscores the critical importance of thorough toxicological and off-target profiling in the early stages of drug discovery. Future research on novel MAOIs should aim for comprehensive characterization to ensure both efficacy and safety.

References

A Comparative Analysis of Phenoxypropazine and Modern Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the historical antidepressant phenoxypropazine with modern antidepressant classes, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The objective is to present a clear, data-driven comparison of their mechanisms of action, efficacy, and safety profiles, supported by available experimental data and methodologies.

This compound, marketed in the early 1960s, represents an early generation of psychopharmacological agents. Its comparison with contemporary antidepressants highlights the significant evolution in our understanding and treatment of major depressive disorder.

Overview of Antidepressant Classes

This compound belongs to the hydrazine class of non-selective and irreversible monoamine oxidase inhibitors (MAOIs). It was introduced as an antidepressant in 1961 but was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] Modern antidepressants, such as SSRIs and SNRIs, were developed later and are characterized by more selective mechanisms of action and generally improved safety profiles.

Table 1: Comparison of Pharmacological Profiles

FeatureThis compound (MAOI)Tricyclic Antidepressants (TCAs) e.g., AmitriptylineSelective Serotonin Reuptake Inhibitors (SSRIs)Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Primary Mechanism Irreversibly inhibits MAO-A and MAO-B enzymes, increasing synaptic levels of serotonin, norepinephrine, and dopamine.[2]Blocks the reuptake of serotonin and norepinephrine; also blocks histaminic, muscarinic, and alpha-adrenergic receptors.[1]Selectively blocks the reuptake of serotonin.Blocks the reuptake of both serotonin and norepinephrine.
Reversibility IrreversibleReversibleReversibleReversible
Selectivity Non-selectiveNon-selectiveSelective for serotonin transporterSelective for serotonin and norepinephrine transporters
Key Side Effects Hypertensive crisis (with tyramine ingestion), hepatotoxicity, orthostatic hypotension, weight gain.[3][4][5]Anticholinergic effects (dry mouth, constipation), sedation, weight gain, cardiotoxicity.[1][6][7]Nausea, insomnia, sexual dysfunction, headache.Nausea, dizziness, sweating, potential for increased blood pressure.
Historical Context First-generation antidepressant, withdrawn due to safety concerns.[1]First-generation antidepressant, now often second-line due to side effects.[7]Second-generation, widely used as first-line treatment.Second-generation, widely used as first-line treatment.

Mechanism of Action: Signaling Pathways

The fundamental difference between this compound and modern antidepressants lies in their interaction with neurotransmitter systems.

This compound acts by inhibiting the monoamine oxidase enzymes, which are responsible for degrading neurotransmitters within the presynaptic neuron. This leads to an accumulation of serotonin, norepinephrine, and dopamine available for release into the synapse.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Stored for release MAO Monoamine Oxidase (MAO) MA->MAO Released_MA Increased Monoamines in Synapse Vesicle->Released_MA Neurotransmission Phenoxy This compound Phenoxy->MAO

Mechanism of Action for this compound (MAOI).

SSRIs and SNRIs act on the presynaptic neuron to block the reuptake of specific neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Reuptake_Inhibitor_Pathways cluster_ssri SSRI Mechanism cluster_snri SNRI Mechanism Pre_SSRI Presynaptic Neuron Synapse_SSRI Synaptic Cleft (Increased Serotonin) Pre_SSRI->Synapse_SSRI Release 5-HT Post_SSRI Postsynaptic Neuron Synapse_SSRI->Post_SSRI Binds to Receptors SERT Serotonin Transporter (SERT) SERT->Pre_SSRI Reuptake SSRI SSRI SSRI->SERT Blocks Pre_SNRI Presynaptic Neuron Synapse_SNRI Synaptic Cleft (Increased 5-HT & NE) Pre_SNRI->Synapse_SNRI Release 5-HT, NE Post_SNRI Postsynaptic Neuron Synapse_SNRI->Post_SNRI Binds to Receptors SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters SERT_NET->Pre_SNRI Reuptake SNRI SNRI SNRI->SERT_NET Blocks

Mechanism of Action for SSRIs and SNRIs.

Comparative Efficacy

Direct comparative efficacy data for this compound against modern antidepressants is unavailable due to its early withdrawal. A 1963 preliminary study reported that out of 20 patients treated with this compound, 14 showed improvement, with 12 having a "highly satisfactory" response after six weeks. Another 1963 study compared this compound with amitriptyline in 78 hospitalized patients and concluded that it was a useful antidepressant of equal effectiveness to amitriptyline, with most patients on either drug responding well.

Modern antidepressant efficacy is typically evaluated in large-scale, randomized controlled trials (RCTs). A major network meta-analysis by Cipriani et al. (2018) provides robust comparative data for 21 antidepressants.

Table 2: Efficacy of Modern Antidepressants (Data from Meta-Analyses)

Drug/ClassResponse Rate (vs. Placebo) Odds Ratio (95% CrI)[8]Remission Rate (Intent-to-Treat)[9][10]
Amitriptyline (TCA) 2.13 (1.89 - 2.41)~44.1% (as a class)[11]
Escitalopram (SSRI) 1.68 (1.50 - 1.87)41.9% (as a class)[9][10]
Sertraline (SSRI) 1.67 (1.50 - 1.86)41.9% (as a class)[9][10]
Venlafaxine (SNRI) 1.75 (1.58 - 1.94)48.5% (as a class)[9][10]
Duloxetine (SNRI) 1.63 (1.47 - 1.80)48.5% (as a class)[9][10]

Response rate is defined as a ≥50% reduction in symptoms on a standardized depression rating scale. Remission is defined as a score below a certain threshold on these scales (e.g., HAM-D score ≤7).

Safety and Tolerability Profiles

The most significant factor in the discontinuation of this compound was its association with severe liver toxicity (hepatotoxicity).[1] This, along with the risk of hypertensive crisis when taken with tyramine-rich foods, represents a major safety concern for irreversible, non-selective MAOIs.[2][3][5]

Modern antidepressants have undergone more rigorous safety testing and generally have more manageable side effect profiles. Acceptability is a key measure in modern trials, often assessed by the all-cause discontinuation rate.

Table 3: Safety and Acceptability of Modern Antidepressants (Data from Meta-Analyses)

Drug/ClassAcceptability (All-Cause Dropout vs. Placebo) Odds Ratio (95% CrI)[8]Dropout Rate due to Adverse Events (vs. other active drugs)[9][12]
Amitriptyline (TCA) 1.13 (1.01 - 1.27)High (19.8% for TCAs)[11]
Escitalopram (SSRI) 0.90 (0.81 - 0.99)Low (8.3% for SSRIs)[11]
Sertraline (SSRI) 0.91 (0.83 - 1.00)Low (8.3% for SSRIs)[11]
Venlafaxine (SNRI) 1.10 (1.00 - 1.22)High (10.3% for SNRIs)[11]
Duloxetine (SNRI) 1.17 (1.06 - 1.30)High (10.3% for SNRIs)[11]

Experimental Protocols: A Historical Perspective

The methodologies of clinical trials have evolved significantly since the 1960s.

Early antidepressant trials often had less stringent designs compared to modern standards. Key characteristics included:

  • Patient Population: Often hospitalized patients with severe depression.

  • Diagnosis: Based on clinical observation rather than standardized criteria like the DSM (Diagnostic and Statistical Manual of Mental Disorders), which was less developed.[13]

  • Outcome Measures: Clinical global impression was a primary endpoint. While rating scales existed, such as the Hamilton Depression Rating Scale (HAM-D) first published in 1960, their application and validation were in early stages.[14][15][16]

  • Blinding and Control: While some studies were controlled, the rigor of randomization and blinding was not as robust as it is today.[17][18]

Contemporary antidepressant trials follow a highly structured protocol:

  • Patient Population: Typically outpatients meeting specific DSM criteria for Major Depressive Disorder, with numerous inclusion and exclusion criteria.

  • Standardized Assessments: Use of validated rating scales like the HAM-D or the Montgomery-Åsberg Depression Rating Scale (MADRS) is standard for measuring primary efficacy outcomes.[9][14][15][19][20][21][22][23]

  • Design: Double-blind, placebo-controlled, and often including an active comparator.

  • Primary Endpoints: Pre-defined, typically the change from baseline in a depression scale score at a specific time point (e.g., 8 weeks). Response and remission rates are key secondary outcomes.[24]

  • Statistical Analysis: Sophisticated statistical plans, including intent-to-treat analysis, are required.[17][18]

Trial_Workflow cluster_1960s 1960s Clinical Trial Workflow cluster_Modern Modern RCT Workflow A1 Patient Selection (Clinical Diagnosis) A2 Treatment Assignment (Less Rigorous Randomization) A1->A2 A3 Treatment Period (Variable Duration) A2->A3 A4 Outcome Assessment (Global Impression, Early Scales) A3->A4 A5 Data Analysis (Basic Statistical Methods) A4->A5 B1 Screening & Enrollment (Strict DSM Criteria) B2 Randomization (Double-Blind, Placebo Control) B1->B2 B3 Fixed-Duration Treatment (e.g., 8-12 weeks) B2->B3 B4 Outcome Assessment (Standardized Scales: HAM-D, MADRS) B3->B4 B5 Statistical Analysis (Intent-to-Treat, Pre-specified) B4->B5

Comparison of Clinical Trial Workflows.

Conclusion

The comparison between this compound and modern antidepressants illustrates a clear progression in drug development towards enhanced safety and selectivity. While early MAOIs like this compound were effective for some patients, their non-selective mechanism and severe safety risks, particularly hepatotoxicity, led to their withdrawal. The development of TCAs, followed by the more targeted SSRIs and SNRIs, has provided clinicians and patients with therapeutic options that offer a better balance of efficacy and tolerability. The evolution of clinical trial methodology has been crucial in establishing the relative merits of these newer agents with greater certainty.

References

Phenoxypropazine's MAO-A vs. MAO-B Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Potency of MAO Inhibitors

To illustrate the landscape of MAO inhibitor selectivity, the following table summarizes the IC50 values for several known selective and non-selective inhibitors. While direct values for phenoxypropazine are absent from the reviewed literature, this comparison highlights the range of potencies and selectivities observed with other compounds.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SelectivityReference
This compound Not AvailableNot AvailableNon-selective[1]
Clorgyline0.0012 µM (1.2 nM)1.9 µM (1900 nM)MAO-A Selective
Selegiline (L-deprenyl)12.51 µM (12510 nM)0.30 µM (300 nM)MAO-B Selective
Iproniazid37 µM (37000 nM)42.5 µM (42500 nM)Non-selective[2]
Tranylcypromine~7 µM (7000 nM)~7 µM (7000 nM)Non-selective

Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols for Determining MAO Inhibition

The determination of a compound's inhibitory activity against MAO-A and MAO-B typically involves in vitro enzyme assays. The following is a generalized protocol based on common methodologies.

Objective:

To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MAO-A and MAO-B.

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • Specific substrates:

    • For MAO-A: p-Tyramine or Kynuramine

    • For MAO-B: Benzylamine or Phenylethylamine

  • Test compound (this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplates (black, for fluorescence assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:
  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in phosphate buffer.

  • Compound Dilution: A stock solution of the test compound is prepared (e.g., in DMSO) and serially diluted to create a range of concentrations.

  • Assay Reaction:

    • In each well of the microplate, the following are added in order:

      • Phosphate buffer

      • Test compound dilution or reference inhibitor

      • MAO-A or MAO-B enzyme solution

    • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The specific substrate for each enzyme is added to initiate the reaction.

  • Detection:

    • The production of hydrogen peroxide, a byproduct of the MAO reaction, is a common method of detection.

    • A detection cocktail containing a fluorogenic or chromogenic substrate (e.g., Amplex Red and horseradish peroxidase) is added.

    • The plate is incubated at 37°C for a further period (e.g., 30-60 minutes).

  • Measurement: The fluorescence or absorbance is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The inhibition of MAO-A and MAO-B has distinct effects on neurotransmitter metabolism, which in turn influences various signaling pathways in the central nervous system.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Noradrenaline Noradrenaline Dopamine->Noradrenaline D_receptors Dopamine Receptors Dopamine->D_receptors MAO_A MAO-A Dopamine->MAO_A Metabolism MAO_B MAO-B Dopamine->MAO_B Metabolism A_receptors Adrenergic Receptors Noradrenaline->A_receptors Noradrenaline->MAO_A Metabolism Serotonin Serotonin S_receptors Serotonin Receptors Serotonin->S_receptors Serotonin->MAO_A Metabolism This compound This compound This compound->MAO_A Inhibition This compound->MAO_B Inhibition

Caption: Non-selective inhibition of MAO-A and MAO-B by this compound increases the synaptic availability of monoamine neurotransmitters.

MAO_Assay_Workflow start Start prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions start->prep_enzyme prep_compound Prepare Serial Dilutions of this compound start->prep_compound pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compound->pre_incubation add_substrate Add Specific Substrate (e.g., Kynuramine for MAO-A) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_detection Add Detection Reagents (e.g., Amplex Red) incubation->add_detection measure Measure Fluorescence/Absorbance add_detection->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: A typical experimental workflow for determining the IC50 of an MAO inhibitor.

Conclusion

This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Due to the limited availability of specific quantitative data on its selectivity, a direct comparison of its potency against the two isoforms is not feasible based on current literature. However, by understanding the experimental methodologies for determining MAO inhibition and the effects of such inhibition on neurotransmitter pathways, researchers can contextualize the activity of this compound and other MAO inhibitors in drug discovery and development. Further studies would be required to precisely quantify the inhibitory profile of this compound against MAO-A and MAO-B.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxypropazine
Reactant of Route 2
Phenoxypropazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.